molecular formula C12H19NO2 B1374004 5-(5-Amino-2-methylphenoxy)pentan-1-ol CAS No. 1249926-73-5

5-(5-Amino-2-methylphenoxy)pentan-1-ol

Cat. No.: B1374004
CAS No.: 1249926-73-5
M. Wt: 209.28 g/mol
InChI Key: IVTMPJWXBSTASL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-2-methylphenoxy)pentan-1-ol typically involves the reaction of 5-amino-2-methylphenol with 1-bromopentane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 5-amino-2-methylphenol attacks the electrophilic carbon of 1-bromopentane, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-2-methylphenoxy)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-Amino-2-methylphenoxy)pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Amino-2-methylphenoxy)pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in both hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Amino-2-methylphenoxy)pentan-1-ol is unique due to the presence of both an aromatic ring and a flexible aliphatic chain. This structural feature allows it to participate in a wider range of chemical reactions and interactions compared to simpler amino alcohols .

Biological Activity

5-(5-Amino-2-methylphenoxy)pentan-1-ol, with the CAS number 1249926-73-5, is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a phenoxy group attached to a pentan-1-ol chain, which includes an amino group and a methyl substituent on the phenyl ring. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is attributed to its ability to:

  • Interact with Biological Targets : The amino and hydroxyl groups can form hydrogen bonds with various biomolecules, potentially inhibiting enzyme activity or altering cellular signaling pathways.
  • Modulate Neurotransmitter Systems : Similar compounds have shown effects on serotonin (5-HT) receptors, which may suggest a role in mood regulation or pain modulation .

Analgesic and Anticonvulsant Effects

In studies involving related phenoxyalkyl derivatives, compounds have been shown to exhibit analgesic and anticonvulsant effects. For instance, KM-408 demonstrated dual activity in preclinical models for neuropathic pain and seizure disorders:

  • ED50 in Mice :
    • Formalin test: Active at 30 mg/kg
    • Hot plate test: Active at 30 mg/kg
    • Tail immersion test: Active at low concentrations (0.5%)

These results indicate that compounds with similar structures may influence pain pathways and seizure thresholds .

Case Studies

  • Study on Phenoxy Derivatives : A study evaluated the analgesic properties of phenoxy derivatives in animal models. The results highlighted significant reductions in pain response at various dosages, suggesting potential therapeutic applications for neuropathic pain management.
  • Antimicrobial Efficacy : Another research effort focused on synthesizing new derivatives from existing phenolic compounds. The synthesized derivatives were tested against common bacterial strains, showing promising results that warrant further investigation into their use as antimicrobial agents.

Properties

IUPAC Name

5-(5-amino-2-methylphenoxy)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10-5-6-11(13)9-12(10)15-8-4-2-3-7-14/h5-6,9,14H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTMPJWXBSTASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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